molecular formula C7H14O4S B8460307 3-(Ethanesulfonyl)-3-methylbutyric acid

3-(Ethanesulfonyl)-3-methylbutyric acid

Cat. No. B8460307
M. Wt: 194.25 g/mol
InChI Key: DENZLQMMUYBHEG-UHFFFAOYSA-N
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Patent
US06472404B1

Procedure details

The starting material 3-(ethanesulfonyl)-3-methylbutyric acid was prepared in a manner analogous to that described for the preparation of 3-(methanesulfonyl)-3-methylbutyric acid, the starting material usedfor Example 95, using iodoethane in place of iodomethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]([CH3:11])([CH3:10])[CH2:6][C:7]([OH:9])=[O:8])(=[O:4])=[O:3].I[CH2:13]C>>[CH2:1]([S:2]([C:5]([CH3:11])([CH3:10])[CH2:6][C:7]([OH:9])=[O:8])(=[O:3])=[O:4])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C(CC(=O)O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)S(=O)(=O)C(CC(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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